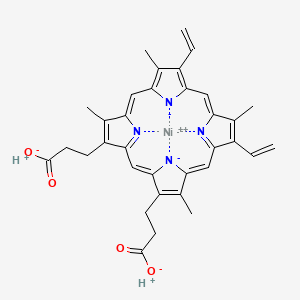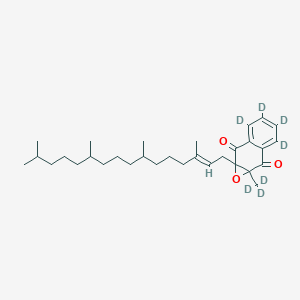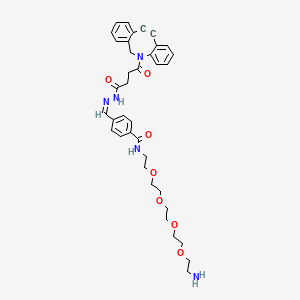
L-Cysteine-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine-13C3 is a labeled form of L-Cysteine, an amino acid that contains three carbon-13 isotopes. This isotopic labeling is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. L-Cysteine itself is a sulfur-containing amino acid that plays a crucial role in protein synthesis, detoxification, and various metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Cysteine-13C3 can be synthesized through several methods. One common approach involves the incorporation of carbon-13 labeled precursors into the biosynthetic pathway of L-Cysteine. This can be achieved through microbial fermentation using carbon-13 labeled substrates. Another method involves chemical synthesis, where carbon-13 labeled reagents are used to construct the L-Cysteine molecule.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are engineered to incorporate carbon-13 labeled substrates into their metabolic pathways, resulting in the production of this compound. This method is preferred due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine-13C3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-Cystine-13C3, a dimer linked by a disulfide bond.
Reduction: L-Cystine-13C3 can be reduced back to this compound.
Substitution: The thiol group of this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol are commonly used.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions involving the thiol group.
Major Products
Oxidation: L-Cystine-13C3
Reduction: this compound
Substitution: Various alkylated or acylated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
L-Cysteine-13C3 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of L-Cysteine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs containing L-Cysteine.
Industry: Applied in the production of labeled compounds for research and development purposes .
Wirkmechanismus
L-Cysteine-13C3 exerts its effects through several mechanisms:
Antioxidant Properties: this compound participates in redox reactions, contributing to the formation of glutathione, a major antioxidant in cells.
Detoxification: It plays a role in detoxifying harmful substances by conjugating with reactive intermediates.
Protein Synthesis: As a precursor to proteins, this compound is incorporated into polypeptide chains during translation
Vergleich Mit ähnlichen Verbindungen
L-Cysteine-13C3 can be compared with other isotopically labeled amino acids:
L-Cysteine-15N: Contains nitrogen-15 isotope, used in similar applications but focuses on nitrogen metabolism.
L-Methionine-13C: Another sulfur-containing amino acid labeled with carbon-13, used in studies of methylation and sulfur metabolism.
L-Serine-13C: Labeled with carbon-13, used in studies of serine metabolism and its role in one-carbon metabolism.
This compound is unique due to its specific labeling with three carbon-13 isotopes, making it particularly useful in studies requiring detailed carbon tracking .
Eigenschaften
Molekularformel |
C3H7NO2S |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
(2R)-2-amino-3-sulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1 |
InChI-Schlüssel |
XUJNEKJLAYXESH-GCCOVPGMSA-N |
Isomerische SMILES |
[13CH2]([13C@@H]([13C](=O)O)N)S |
Kanonische SMILES |
C(C(C(=O)O)N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


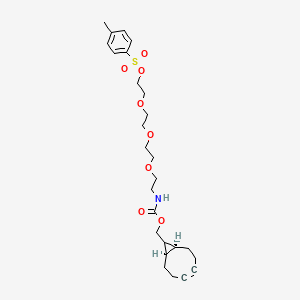

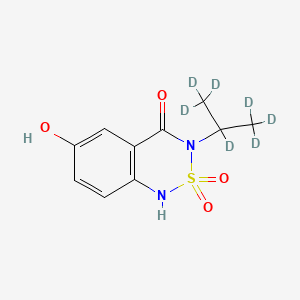
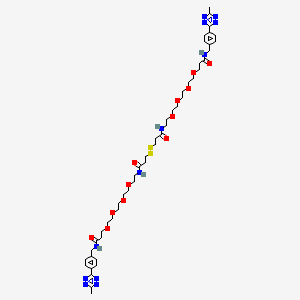

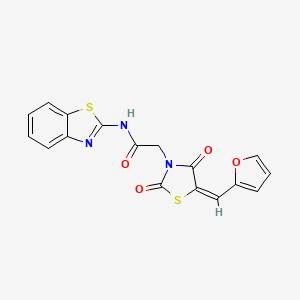

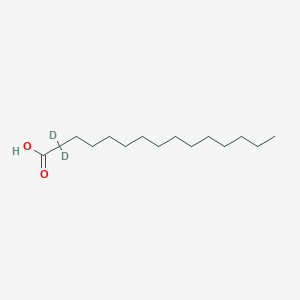
![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)

